molecular formula C12H7F3N2O3 B1331590 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid CAS No. 914636-59-2

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid

Cat. No.: B1331590
CAS No.: 914636-59-2
M. Wt: 284.19 g/mol
InChI Key: HSYRXBMFGXXHBW-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid is a chemical compound with the molecular formula C12H7F3N2O3 It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety through an oxygen atom

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability . For instance, the acidic environment in the stomach might affect its absorption, while the presence of specific enzymes in the body could influence its metabolism and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.

    Coupling Reactions: The pyrimidine ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of carboxylate salts or esters.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in proteomics research.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid is unique due to the combination of its trifluoromethyl group, pyrimidine ring, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)9-5-6-16-11(17-9)20-8-3-1-7(2-4-8)10(18)19/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYRXBMFGXXHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650497
Record name 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-59-2
Record name 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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